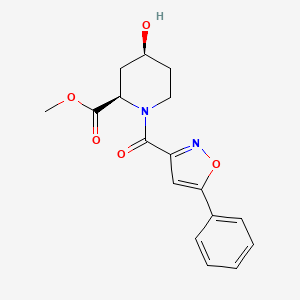![molecular formula C19H17N5O4 B3921269 1-[5-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1H-pyrazol-3-yl]ethanone](/img/structure/B3921269.png)
1-[5-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1H-pyrazol-3-yl]ethanone
Descripción general
Descripción
1-[5-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1H-pyrazol-3-yl]ethanone is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrazolopyridine core, and a pyrazole ring
Métodos De Preparación
The synthesis of 1-[5-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1H-pyrazol-3-yl]ethanone involves multiple steps, typically starting with the preparation of the benzodioxole and pyrazolopyridine intermediates. Common synthetic routes include:
Pd-catalyzed C-N cross-coupling reactions: These reactions are often used to form the pyrazolopyridine core.
Copper-catalyzed coupling reactions: These are employed to introduce the benzodioxole group.
Bromination and subsequent amination: These steps are crucial for the final assembly of the compound.
Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity, as well as scalability.
Análisis De Reacciones Químicas
1-[5-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1H-pyrazol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The benzodioxole and pyrazole rings can participate in substitution reactions, often using reagents like halogens or nucleophiles.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research areas:
Medicinal Chemistry: It has been evaluated for its anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for studying cellular mechanisms.
Chemical Research: The unique structure of this compound allows for the exploration of new chemical reactions and pathways.
Mecanismo De Acción
The mechanism by which 1-[5-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1H-pyrazol-3-yl]ethanone exerts its effects involves interaction with cellular targets such as tubulin. By modulating microtubule assembly, it can cause mitotic blockade and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other benzodioxole and pyrazolopyridine derivatives. 1-[5-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1H-pyrazol-3-yl]ethanone is unique due to its specific combination of functional groups and its potent biological activity . Other similar compounds might include:
Propiedades
IUPAC Name |
1-[5-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-1H-pyrazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-10(25)14-7-15(22-21-14)19(26)24-5-4-13-12(8-24)18(23-20-13)11-2-3-16-17(6-11)28-9-27-16/h2-3,6-7H,4-5,8-9H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNSZPSUFKEAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3921195.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B3921198.png)
![8-(2-chloro-4-hydroxy-5-methoxybenzyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3921204.png)
![N-(4-acetylphenyl)-3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3921209.png)

![4-(4-{[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methyl}phenyl)but-3-yn-1-ol](/img/structure/B3921218.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921230.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-N-methyl-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B3921243.png)
![6-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B3921248.png)
![3-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-ylcarbonyl]-4,5,6,7-tetrahydro-2H-indazole hydrochloride](/img/structure/B3921252.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-methylquinazolin-4(3H)-one](/img/structure/B3921257.png)
![N-[(E)-{4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3921258.png)
![methyl 2-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3921278.png)
![7-(2,3-dimethoxybenzyl)-2-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3921286.png)
